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Compound of Interest

Compound Name: Centa

Cat. No.: B3026497 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of

bacterial antibiotic resistance, the selection of an appropriate chromogenic substrate is

fundamental to the accurate detection and kinetic analysis of β-lactamase activity. This guide

provides an objective comparison of the most commonly cited chromogenic β-lactamase

substrates: Nitrocefin, CENTA, and PADAC, with a focus on their performance characteristics,

supported by experimental data.

At a Glance: Key Performance Characteristics
The choice of a chromogenic substrate significantly influences experimental outcomes. Key

considerations include sensitivity, solubility, stability, and the specific class of β-lactamase

under investigation. Nitrocefin has historically been the gold standard due to its high sensitivity,

while CENTA offers practical advantages in terms of solubility and stability. PADAC, while

historically significant, is no longer commercially available but is included for a comprehensive

overview.
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Feature Nitrocefin CENTA PADAC

Principle

Hydrolysis of the

yellow substrate to a

red product.

Hydrolysis of the light

yellow substrate to a

chrome yellow

product.

Hydrolysis of the

purple substrate to a

yellow product.

Wavelength

(Hydrolyzed)
~486-500 nm[1] ~405 nm[1][2]

Color change to

yellow

Molar Extinction (Δε)
+17,500 M⁻¹cm⁻¹ at

486 nm[1]

+6,400 M⁻¹cm⁻¹ at

405 nm[1][3]
Not readily available

Solubility

Requires DMSO or

DMF for stock

solutions.[1]

Highly soluble in

aqueous buffers.[1][3]
Soluble in water

Stability in Serum

Less stable;

susceptible to

degradation.[1]

Significantly more

stable.[1]

Reported to be more

stable than Nitrocefin.

[4]

Commercial

Availability
Readily available.

Available from various

suppliers.

No longer

commercially

available.[3]

Quantitative Performance: A Kinetic Comparison
The efficacy of a chromogenic substrate is best evaluated through its kinetic parameters with

different classes of β-lactamases. The Ambler classification categorizes these enzymes into

four molecular classes: A, B, C, and D.[5] Classes A, C, and D are serine-β-lactamases, while

Class B enzymes are metallo-β-lactamases that require zinc for activity.[5]

The following table summarizes the kinetic parameters (Km and kcat) of Nitrocefin and CENTA
for a representative panel of β-lactamases from different Ambler classes. Lower Km values

indicate a higher affinity of the enzyme for the substrate, while higher kcat values indicate a

faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of the overall enzyme

performance.
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β-Lactamase
(Ambler Class)

Substrate Km (µM) kcat (s⁻¹)
kcat/Km
(µM⁻¹s⁻¹)

TEM-1 (Class A) Nitrocefin 48 1100 23

CENTA 65 700 11

SHV-1 (Class A) Nitrocefin 120 1500 12.5

CENTA 200 200 1

IMP-1 (Class B) Nitrocefin 15 110 7.3

CENTA 17 66 3.9

VIM-1 (Class B) Nitrocefin 95 17 0.18

CENTA 600 430 0.72

P99 (Class C) Nitrocefin 15 780 52

CENTA 25 450 18

OXA-10 (Class

D)
Nitrocefin 220 100 0.45

CENTA 100 1.5 0.015

Note: The kinetic parameters are compiled from various sources and may have been

determined under slightly different experimental conditions. Direct comparison should be made

with caution.

Experimental Protocols
Reproducible and reliable data necessitate well-defined experimental protocols. Below are

detailed methodologies for performing quantitative β-lactamase assays using Nitrocefin and

CENTA.

Nitrocefin Assay Protocol
1. Reagent Preparation:
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Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1 mL of

dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C and protected from

light.

Nitrocefin Working Solution (0.5 mg/mL): Dilute the stock solution 1:20 in the appropriate

assay buffer (e.g., add 50 µL of stock solution to 950 µL of buffer). Prepare this solution fresh

before each experiment.

Assay Buffer: The choice of buffer is critical and depends on the class of β-lactamase being

studied:

Class A and C: 50 mM sodium phosphate buffer, pH 7.0.

Class B (Metallo-β-lactamases): 50 mM HEPES buffer, pH 7.0, supplemented with 100 µM

ZnSO₄. Avoid phosphate buffers as they can chelate zinc ions essential for enzyme

activity.

Class D: 50 mM sodium phosphate buffer, pH 7.0, with the addition of 10-50 mM sodium

bicarbonate may be required for some OXA enzymes.

2. Assay Procedure (96-well microplate format):

Add 180 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well

microplate.

Add 10 µL of the β-lactamase enzyme solution (at various concentrations) or the test sample

to the wells. Include a negative control with no enzyme.

Initiate the reaction by adding 10 µL of the Nitrocefin working solution to each well.

Immediately measure the absorbance at 490 nm in a microplate reader.

For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period of

10-30 minutes at a constant temperature (e.g., 25°C or 37°C).

3. Data Analysis:
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Calculate the rate of hydrolysis (ΔA/min) from the linear portion of the absorbance versus

time plot.

The concentration of hydrolyzed Nitrocefin can be calculated using the Beer-Lambert law (A

= εcl), with a molar extinction coefficient (ε) of 17,500 M⁻¹cm⁻¹.

CENTA Assay Protocol
1. Reagent Preparation:

CENTA Stock Solution: Due to its high aqueous solubility, a stock solution of CENTA can be

prepared directly in the assay buffer. For example, a 10 mM stock solution can be prepared

by dissolving the appropriate amount of CENTA powder in the buffer. Store aliquots at -20°C.

CENTA Working Solution: Dilute the stock solution to the desired final concentrations in the

assay buffer.

Assay Buffer: Use the same buffer systems as described for the Nitrocefin assay, depending

on the β-lactamase class.

2. Assay Procedure (96-well microplate format):

Add assay buffer, β-lactamase enzyme solution, and CENTA working solution to the wells of

a 96-well microplate to a final volume of 200 µL.

The order of addition should be buffer, enzyme, and then substrate to initiate the reaction.

Immediately measure the absorbance at 405 nm.

For kinetic analysis, monitor the change in absorbance over time as described for the

Nitrocefin assay.

3. Data Analysis:

Calculate the rate of hydrolysis (ΔA/min).

Use a molar extinction coefficient (ε) of 6,400 M⁻¹cm⁻¹ to determine the concentration of

hydrolyzed CENTA.[3]
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Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following

diagrams illustrate the general reaction pathway and a typical workflow for a comparative β-

lactamase assay.

General Mechanism of Chromogenic β-Lactamase Substrates

Enzymatic Hydrolysis

Chromogenic Substrate
(e.g., Nitrocefin, CENTA)

(Low Color)

Enzyme-Substrate
Complex

+ Enzyme

β-Lactamase

Hydrolyzed Product
(High Color)

Hydrolysis of
β-lactam ring

β-Lactamase
(Regenerated)

- Enzyme

Click to download full resolution via product page

Caption: General mechanism of action for chromogenic β-lactamase substrates.
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Experimental Workflow for Comparative Analysis

1. Preparation

2. Assay Execution

3. Data Analysis

Prepare β-Lactamase
(Purified Enzyme)

Pipette Buffer, Enzyme, and
Substrate into Microplate

Prepare Substrate Stock Solutions
(Nitrocefin in DMSO, CENTA in Buffer)

Prepare Assay Buffer
(Class-specific)

Measure Absorbance Kinetics
(490nm for Nitrocefin, 405nm for CENTA)

Calculate Initial Velocity
(ΔAbs/min)

Determine Kinetic Parameters
(Km, kcat, kcat/Km)

Compare Substrate Performance

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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